molecular formula C15H25ClN2OS B15166130 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride CAS No. 307002-10-4

4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride

Cat. No.: B15166130
CAS No.: 307002-10-4
M. Wt: 316.9 g/mol
InChI Key: BMTBMSDWNJLGEU-UHFFFAOYSA-M
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Description

4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride is a complex organic compound with a unique structure that includes a pyridine ring, a morpholine ring, and a sulfanylidenepyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride typically involves multiple steps. One common method includes the reaction of 2,6-dimethyl-4-sulfanylidenepyridine with a propylating agent to introduce the propyl group. This intermediate is then reacted with 4-methylmorpholine under specific conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride can undergo various chemical reactions, including:

    Oxidation: The sulfanylidenepyridine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyridine ring or the sulfanylidenepyridine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidenepyridine moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydropyridine derivatives.

Scientific Research Applications

4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride involves its interaction with specific molecular targets. The sulfanylidenepyridine moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the redox state or by binding to nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and morpholine-containing molecules. Examples include:

  • 2,6-Dimethylpyridine
  • 4-Methylmorpholine
  • Sulfanylidenepyridine derivatives

Uniqueness

What sets 4-[3-(2,6-Dimethyl-4-sulfanylidenepyridin-1(4H)-yl)propyl]-4-methylmorpholin-4-ium chloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

307002-10-4

Molecular Formula

C15H25ClN2OS

Molecular Weight

316.9 g/mol

IUPAC Name

2,6-dimethyl-1-[3-(4-methylmorpholin-4-ium-4-yl)propyl]pyridine-4-thione;chloride

InChI

InChI=1S/C15H25N2OS.ClH/c1-13-11-15(19)12-14(2)16(13)5-4-6-17(3)7-9-18-10-8-17;/h11-12H,4-10H2,1-3H3;1H/q+1;/p-1

InChI Key

BMTBMSDWNJLGEU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=S)C=C(N1CCC[N+]2(CCOCC2)C)C.[Cl-]

Origin of Product

United States

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